ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core with an ethyl ester group at the 6-position and a propan-2-yl group at the 5-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the regioselective intramolecular cyclization of pyrroles upon treatment with reagents such as triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) . This reaction yields the desired pyrrolo[2,1-f][1,2,4]triazine core, which can then be further functionalized to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
Ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Imidazole derivatives: Imidazole-containing compounds have a similar heterocyclic structure and are known for their broad range of biological activities
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17N3O3 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-4-18-12(17)8-5-15-10(9(8)7(2)3)11(16)13-6-14-15/h5,7,14H,4,6H2,1-3H3,(H,13,16) |
InChI Key |
QIBLBQKXLPXINE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C(C)C)C(=O)NCN2 |
Origin of Product |
United States |
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